(4-Chlorobiphenyl-2-yl)acetic acid
Description
(4-Chlorobiphenyl-2-yl)acetic acid (CAS: 669713-87-5) is a biphenyl-substituted acetic acid derivative with a chlorine atom at the 4'-position of the biphenyl ring and an acetic acid moiety at the 2-position (Figure 1). Its molecular formula is $ \text{C}{14}\text{H}{11}\text{ClO}_2 $, and it has a molecular weight of 258.69 g/mol. It is primarily used in pharmaceutical and materials science research, though specific applications are less documented in the provided literature.
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(5-chloro-2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11ClO2/c15-12-6-7-13(10-4-2-1-3-5-10)11(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
YOGQIWKDAQWEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (4-Chlorobiphenyl-2-yl)acetic acid include other biphenyl acetic acid derivatives and chlorophenyl-substituted acetic acids. Below is a comparative analysis based on substituent effects, functional groups, and inferred properties:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Observations :
Functional Group Influence: The -COOH group in all compounds enables hydrogen bonding and metal coordination, similar to acetic acid-modified biochar (ASBB), which showed enhanced uranium adsorption via -COOH interactions.
Structural Effects: Biphenyl systems (e.g., this compound) exhibit extended conjugation, which may enhance UV absorption or π-π stacking in materials science applications. Phenoxy or hydroxyl groups (e.g., 2-(2-(4-Chlorophenoxy)phenyl)acetic acid) introduce polarity, affecting solubility and reactivity.
Hypothetical Performance in Adsorption :
- While direct data for this compound are lacking, structurally related ASBB demonstrated high uranium removal (97.8%) due to pore expansion and -COOH functionalization. Analogous -COOH-containing compounds may similarly bind metals, though biphenyl systems could offer enhanced aromatic interactions for organic pollutant adsorption.
Acidity and Solubility: The pKa of the -COOH group (~2.5–5.0) varies with substituents. Chlorine’s electron-withdrawing effect may lower pKa, increasing acidity compared to non-halogenated analogs. Solubility in polar solvents (e.g., water) is likely low due to aromaticity, but may improve in dimethyl sulfoxide (DMSO) or ethanol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
